2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-14-6-3-2-5-12(14)18-16(21)11-24-17-9-8-13(19-20-17)15-7-4-10-23-15/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJIXBZFYLUQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as benzene and the application of heat to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the furan or pyridazine rings.
Scientific Research Applications
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Additionally, it has applications in the agricultural industry as a component of pesticides and herbicides .
Mechanism of Action
The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its observed pharmacological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Sulfanyl vs. Sulfonyl/Oxyethyl Linkages : The sulfanyl group in the target compound may confer greater lipophilicity and resistance to enzymatic degradation compared to sulfonyl (e.g., compound 39) or oxyethyl (e.g., ) linkages, which are more polar .
- Methoxy groups are electron-donating, which may enhance π-π stacking in biological targets .
Antifungal and Antibacterial Activity
Pyridazine derivatives like compound 16 exhibit moderate antifungal activity, likely due to interactions with fungal membrane proteins . The furan moiety in the target compound could enhance activity against Gram-positive bacteria, as furan derivatives are known disruptors of bacterial cell walls .
Anti-Inflammatory and Anti-Exudative Effects
Compound 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide reduced inflammation by 40–50% in rat models at 10 mg/kg, comparable to diclofenac . The target compound’s pyridazine core may offer improved pharmacokinetics over triazole-based analogs due to enhanced metabolic stability .
Anti-Cancer Potential
N-(2-methoxyphenyl) acetamide derivatives (e.g., compound 39) showed potent activity against HCT-1 and MCF-7 cells, suggesting that the target compound’s methoxyphenyl group may similarly target cancer cell pathways like tubulin polymerization or kinase inhibition .
Biological Activity
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential therapeutic applications due to its unique structural features, including a pyridazine ring, a furan moiety, and an acetamide group. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N3O3S. The compound's structure contributes to its biological activity, allowing it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O3S |
| Molecular Weight | 353.41 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazine and furan have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimal inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against various strains, indicating strong bactericidal activity .
Case Study:
In a comparative study involving various Schiff base compounds, the compound's derivatives exhibited enhanced antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various in vitro assays. It has been noted that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Specifically, the inhibition of cyclooxygenase (COX) enzymes has been linked to reduced inflammation in cellular models.
Research Findings:
A study indicated that compounds with similar structural features reduced nitric oxide production in macrophages, demonstrating their potential as anti-inflammatory agents. The mechanism involves the modulation of signaling pathways related to inflammation .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
In vitro studies on cancer cell lines have shown that related compounds can significantly reduce cell viability at low concentrations (IC50 values ranging from 1 μM to 10 μM), indicating potent anticancer activity. The mechanism appears to involve cell cycle arrest and induction of programmed cell death .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific receptors or enzymes, modulating their activity and influencing various biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
